(2S,5S)-2-(4,4-difluorocyclohexyl)-5-ethylpyrrolidine
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Overview
Description
(2S,5S)-2-(4,4-difluorocyclohexyl)-5-ethylpyrrolidine is a chiral organic compound featuring a pyrrolidine ring substituted with a difluorocyclohexyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-(4,4-difluorocyclohexyl)-5-ethylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluorocyclohexanone and (S)-ethylpyrrolidine.
Formation of Intermediates: The difluorocyclohexanone is reacted with a suitable nucleophile to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2-(4,4-difluorocyclohexyl)-5-ethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluorocyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (2S,5S)-2-(4,4-difluorocyclohexyl)-5-ethylpyrrolidine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2S,5S)-2-(4,4-difluorocyclohexyl)-5-ethylpyrrolidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2-(4,4-difluorocyclohexyl)-5-methylpyrrolidine
- (2S,5S)-2-(4,4-difluorocyclohexyl)-5-propylpyrrolidine
Uniqueness
(2S,5S)-2-(4,4-difluorocyclohexyl)-5-ethylpyrrolidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with desired properties.
Properties
CAS No. |
2488870-13-7 |
---|---|
Molecular Formula |
C12H21F2N |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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